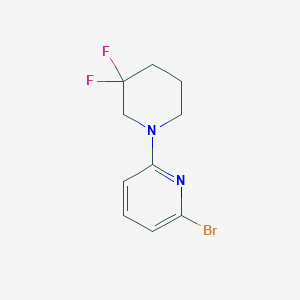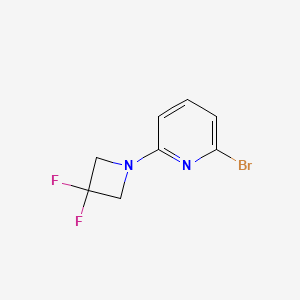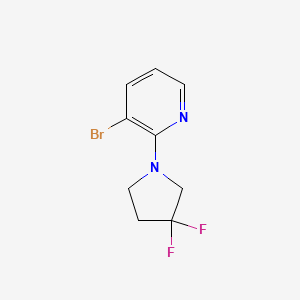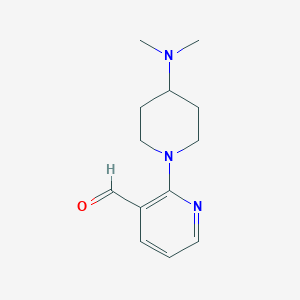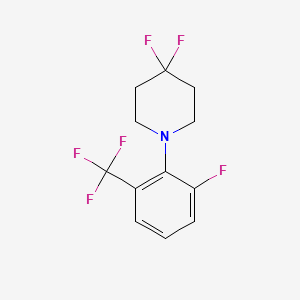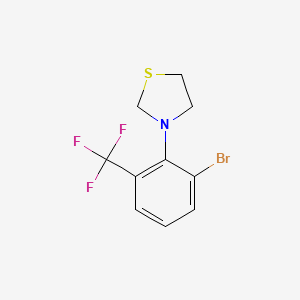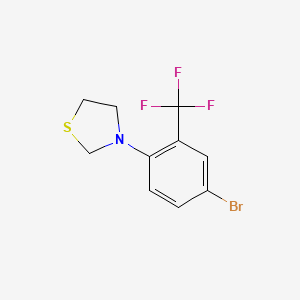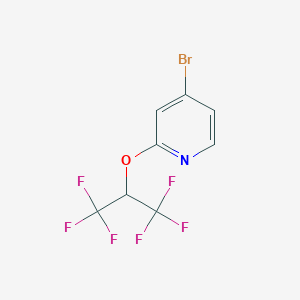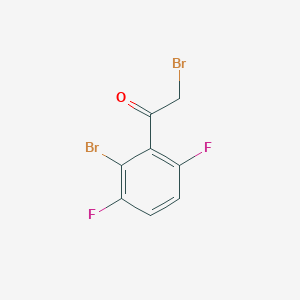
2'-Bromo-3',6'-difluorophenacyl bromide
説明
2'-Bromo-3',6'-difluorophenacyl bromide is a useful research compound. Its molecular formula is C8H4Br2F2O and its molecular weight is 313.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Substituted Resorcinol Monomethyl Ethers :
- Research by Shao and Clive (2015) demonstrated the use of 2-Bromo-3-methoxycyclohex-2-en-1-ones in the synthesis of resorcinol monomethyl ethers with defined substitution patterns, highlighting the utility of brominated compounds in organic synthesis (Shao & Clive, 2015).
Synthesis of Secondary Trifluoromethylated Alkyl Bromides :
- Guo et al. (2022) reported the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene. This method demonstrates the significance of brominated compounds in the development of molecules with broad functional group tolerance (Guo et al., 2022).
Synthesis of Fluorinated Compounds :
- The work by Schlosser and Castagnetti (2001) on the synthesis of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene highlights the role of brominated compounds in the generation of fluorinated aromatic compounds (Schlosser & Castagnetti, 2001).
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes :
- A study by Lin et al. (2016) employed brominated compounds for the bromodifluoromethylation of alkenes under visible-light photoredox conditions. This research demonstrates the application of brominated compounds in photoredox catalysis (Lin et al., 2016).
Electrochemical Study of Bromide :
- Allen et al. (2005) explored the electro-oxidation of bromide at platinum electrodes. The findings of this study provide insights into the electrochemical behaviors of brominated compounds in different solvents (Allen et al., 2005).
作用機序
Target of Action
Based on its structure and similar compounds, it is likely to interact with benzylic positions in organic molecules .
Mode of Action
2’-Bromo-3’,6’-difluorophenacyl bromide likely undergoes reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving aromatic compounds .
Result of Action
Its potential to undergo reactions at the benzylic position suggests that it may cause changes in the structure of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Bromo-3’,6’-difluorophenacyl bromide. For instance, the rate of its reactions at the benzylic position may be affected by factors such as temperature, pH, and the presence of other reactive species .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-3’,6’-difluorophenacyl bromide can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that 2’-Bromo-3’,6’-difluorophenacyl bromide can have sustained effects on cellular processes, including prolonged inhibition of protein kinase C and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2’-Bromo-3’,6’-difluorophenacyl bromide in animal models vary with different dosages. At low doses, this compound can effectively inhibit protein kinase C without causing significant toxicity . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Transport and Distribution
Within cells and tissues, 2’-Bromo-3’,6’-difluorophenacyl bromide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites, such as the cytoplasm and nucleus. The distribution of 2’-Bromo-3’,6’-difluorophenacyl bromide can affect its bioavailability and efficacy in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of 2’-Bromo-3’,6’-difluorophenacyl bromide is critical for its activity and function. This compound is known to localize to specific compartments within the cell, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target enzymes and proteins. The localization of 2’-Bromo-3’,6’-difluorophenacyl bromide can influence its effectiveness in modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-4(11)1-2-5(12)8(7)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAQZICLPOXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



